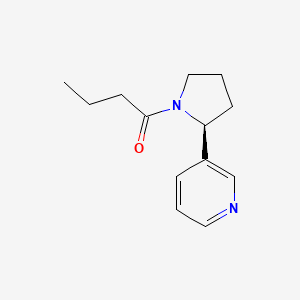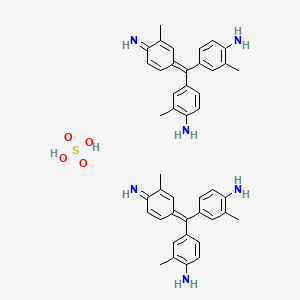
2,3-Dipiperidino-o-propionotoluidide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dipiperidino-o-propionotoluidide dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipiperidino-o-propionotoluidide dihydrochloride typically involves the reaction of dipiperidinoacetylene with diphenylcyclopropenone in toluene at ambient temperature. This reaction results in a rapid color change from light yellow to dark purple, indicating the formation of the desired product . The reaction is usually complete within 30 minutes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dipiperidino-o-propionotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
2,3-Dipiperidino-o-propionotoluidide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It can be used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2,3-Dipiperidino-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2,3-di(piperidin-1-yl)propanamide dihydrochloride
- 2,3-Diamino-4,5-diarylcyclopentadienone iron carbonyl complexes
- 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine
Uniqueness
2,3-Dipiperidino-o-propionotoluidide dihydrochloride is unique due to its specific structure, which includes two piperidine rings and a propionotoluidide moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
110053-12-8 |
|---|---|
Molecular Formula |
C20H33Cl2N3O |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2,3-di(piperidin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C20H31N3O.2ClH/c1-17-10-4-5-11-18(17)21-20(24)19(23-14-8-3-9-15-23)16-22-12-6-2-7-13-22;;/h4-5,10-11,19H,2-3,6-9,12-16H2,1H3,(H,21,24);2*1H |
InChI Key |
LMTLRGQIEDGEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CN2CCCCC2)N3CCCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















